[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Overview
Description
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride typically involves the reaction of 2-chloro-4-[(dimethylamino)methyl]phenol with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds.
Biology: Employed in the study of enzyme inhibition and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of [2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, blocking its activity and leading to the desired biological effect. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylethylamine hydrochloride
- 2-chloro-N,N-dimethylpropylamine hydrochloride
- N-(2-chloroethyl)-N,N-dimethylamine hydrochloride
Uniqueness
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2.ClH/c1-14(2)8-9-5-6-11(10(13)7-9)17-12(16)15(3)4;/h5-7H,8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIVNRBKVQWGHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)OC(=O)N(C)C)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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